5-Methylchrysene

描述

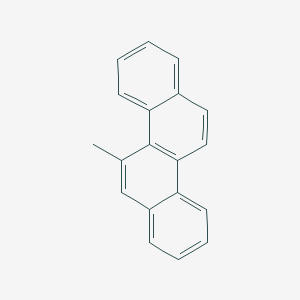

5-甲基并四苯是一种有机化合物,属于多环芳烃 (PAH) 类。它由四个稠合的苯环组成,在并四苯结构的第五个碳原子上连接一个甲基。 5-甲基并四苯的分子式为 C₁₉H₁₄,分子量为 242.32 g/mol . 该化合物以其致癌特性而闻名,主要存在于环境中,是由于有机物不完全燃烧造成的,例如汽油尾气和香烟烟雾中 .

准备方法

合成路线和反应条件

5-甲基并四苯的合成通常涉及并四苯的甲基化。一种常见的方法是 Friedel-Crafts 烷基化反应,其中并四苯与甲基化试剂(如氯甲烷)在路易斯酸催化剂(如氯化铝)存在下反应。反应条件通常需要无水环境,温度范围为 0°C 至 50°C,以确保最佳收率和选择性。

工业生产方法

由于 5-甲基并四苯的致癌性,其工业生产并不常见。当生产时,它遵循与实验室环境中类似的合成路线,并采用严格的控制措施,以最大程度地减少接触和环境释放。该过程涉及大规模的 Friedel-Crafts 烷基化,并通过增强的纯化步骤来分离所需产物。

化学反应分析

反应类型

5-甲基并四苯会发生多种化学反应,包括:

氧化: 它可以被氧化成醌类和其他含氧衍生物。

还原: 还原反应可以将其转化为二氢或四氢衍生物。

取代: 亲电取代反应可以在芳香环中引入不同的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括在酸性条件下使用的高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 可以使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH₄) 进行催化氢化。

取代: 在催化剂存在下,溴 (Br₂) 或硝酸 (HNO₃) 等试剂可以促进取代反应。

主要形成的产物

氧化: 产物包括 5-甲基并四苯-1,2-二酮和其他醌类。

还原: 产物包括 5-甲基-1,2,3,4-四氢并四苯。

取代: 产物根据引入的取代基而不同,例如 5-溴甲基并四苯或 5-硝基甲基并四苯。

科学研究应用

Metabolism Studies

Metabolic Pathways:

Research indicates that 5-MeC undergoes complex metabolic processes in various organisms. A study comparing the metabolism of 5-MeC and chrysene in rat and trout liver microsomes revealed that the methyl substituent on the chrysene ring affects the regioselectivity of cytochrome P450 enzymes involved in its oxidative metabolism. Specifically, while both compounds were metabolized at similar rates, the presence of the methyl group altered the types of metabolites produced, with 5-MeC yielding a higher proportion of phenolic metabolites in trout microsomes compared to diols .

Human Metabolism:

In humans, 5-MeC is primarily metabolized by cytochrome P450 enzymes, producing several key metabolites, including trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) and 5-MeC-7,8-diol. These metabolites have been identified as proximate carcinogens, highlighting the compound's potential risk when present in tobacco smoke .

Carcinogenicity Research

Tumor Initiation Studies:

5-MeC has been extensively studied for its carcinogenic properties. In animal studies, it has been shown to be a potent tumor initiator. For instance, experiments involving mice demonstrated that application of 5-MeC resulted in a significantly higher number of tumors compared to benzo(a)pyrene (BaP), another well-known carcinogen. In one study, 20 mice treated with 5-MeC developed a total of 45 tumors, indicating its strong tumorigenic potential .

Epidemiological Studies:

Epidemiological research has linked exposure to 5-MeC with increased lung cancer risks among populations using smoky coal. A retrospective cohort study involving over 42,000 subjects found a strong association between PAH exposure and lung cancer mortality rates, with 5-MeC being a significant contributor to this risk . The study emphasized that exposures occurring before age 18 were particularly critical.

Environmental Health Implications

Pollutant Analysis:

5-MeC is often detected in environmental samples due to its presence in combustion emissions and tobacco smoke. Its role as a pollutant necessitates ongoing monitoring and assessment of its health impacts. The U.S. Environmental Protection Agency (EPA) has included it in various risk assessments due to its toxicological profile and potential for bioaccumulation .

Risk Assessment Frameworks:

The National Toxicology Program (NTP) employs mechanisms-based toxicology studies to evaluate the risks associated with compounds like 5-MeC. These studies utilize molecular biology tools to understand how such chemicals interact with biological systems at a genetic level, providing insights into their carcinogenic mechanisms .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Metabolism | Affected by methyl substitution; produces various metabolites |

| Carcinogenicity | Strong tumor initiator; more potent than BaP in animal studies |

| Epidemiological Links | Associated with lung cancer risk in coal users; critical exposure before age 18 |

| Environmental Presence | Detected in combustion emissions; monitored by EPA for health impacts |

作用机制

5-甲基并四苯主要通过代谢活化发挥其作用。它被细胞色素 P450 酶代谢,特别是 CYP1A1 和 CYP1B1,形成可与 DNA 结合并形成加合物的反应性中间体。 这些 DNA 加合物会导致突变,进而导致致癌 . 芳香烃受体 (AhR) 途径也参与其中,其中 5-甲基并四苯充当激动剂,导致参与异生物质代谢的基因表达 .

相似化合物的比较

类似化合物

并四苯: 没有甲基的母体化合物。

1-甲基并四苯: 另一个甲基化衍生物,甲基在第一个碳原子上。

6-甲基并四苯: 甲基连接在第六个碳原子上。

独特性

5-甲基并四苯因其甲基的特定位置而具有独特性,这影响了其反应性和生物活性。 与其他甲基化并四苯相比,它具有独特的代谢途径并形成不同的 DNA 加合物,这使其具有独特的致癌特征 .

生物活性

5-Methylchrysene (5-MeCHR) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly its potential carcinogenic effects. This article explores the biological activity of this compound, highlighting its metabolism, genotoxicity, and carcinogenicity, supported by data tables and case studies.

Metabolism of this compound

The metabolism of this compound has been studied in various organisms, including rats and rainbow trout. A notable study by Shappell et al. (2003) compared the metabolic pathways of chrysene and 5-MeCHR using liver microsomes from both species. The findings indicated that both compounds were metabolized at similar rates, suggesting that the methyl substitution does not significantly alter substrate specificity for cytochrome P450 enzymes involved in PAH metabolism. However, the study revealed distinct differences in the types of metabolites produced:

- Trout Liver Microsomes : Produced a higher proportion of phenolic metabolites from 5-MeCHR compared to diols.

- Rat Liver Microsomes : Generated more diol metabolites than phenolic ones, indicating a difference in enzyme activity between species.

This differential metabolism suggests that the presence of a methyl group at the 5-position alters the regioselectivity of oxidative metabolism in these organisms .

Carcinogenicity and Genotoxicity

This compound is recognized for its carcinogenic potential. According to data from long-term bioassays included in the National Toxicology Program's Carcinogenic Potency Database, 5-MeCHR has shown significant tumorigenic activity. It is classified as a stronger tumor initiator compared to chrysene itself. In various studies involving animal models, 5-MeCHR has demonstrated the ability to induce tumors when administered through different routes:

- Subcutaneous Injection : Injections have led to increased incidences of liver tumors in mice.

- Topical Application : When applied to the skin, it has also resulted in tumor formation, particularly when combined with tumor promoters like tetradecanoyl phorbol acetate (TPA) .

Case Study 1: Tumor Induction in Mice

A study examined the effects of repeated subcutaneous injections of 5-MeCHR on AKR mice. The results indicated a statistically significant increase in liver tumors, reinforcing its classification as a complete carcinogen. The study meticulously documented tumor incidence and histopathological changes in treated animals.

| Treatment Type | Dose (mg/kg) | Tumor Incidence (%) |

|---|---|---|

| Subcutaneous Injection | 1 | 40 |

| Topical Application with TPA | 0.1 | 61 |

Case Study 2: Comparative Analysis with Chrysene

In another comparative study involving both chrysene and 5-MeCHR, researchers found that while chrysene showed marginal tumorigenic effects, 5-MeCHR consistently produced higher tumor incidences across various dosing regimens. This highlights the enhanced biological activity attributed to the methyl group at position five.

属性

IUPAC Name |

5-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHBXWHNJHENRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063143 | |

| Record name | 5-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-methylchrysene appears as purple crystals. Water insoluble., Solid; Exhibits a brilliant bluish-violet fluorescence in ultraviolet light; [HSDB] | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methylchrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.062 mg/L at 27 °C, Insoluble in water, Soluble in acetone | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | 5-Methylchrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles (recyrstallized from benzene/ethanol) with a brilliant bluish-violet fluorescence in ultraviolet light | |

CAS No. |

3697-24-3 | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3697-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003697243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLCHRYSENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O66195MC8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

117.5 °C | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Methylchrysene?

A1: this compound has the molecular formula C19H14 and a molecular weight of 242.32 g/mol.

Q2: What is the significance of the bay region in 5-MeC and its derivatives?

A2: The bay region, formed by the angular fusion of aromatic rings, is crucial for 5-MeC's carcinogenic activity. Studies have shown that a methyl group located in the bay region significantly enhances the molecule's tumorigenicity. [, , ] This enhancement is attributed to the steric hindrance caused by the methyl group, which influences the molecule's metabolic activation and its interactions with DNA. [, , ]

Q3: How does the position of the methyl group influence the carcinogenicity of methylchrysenes?

A3: Research has consistently demonstrated that 5-MeC, with its methyl group in the bay region, exhibits significantly higher carcinogenic activity compared to other monomethylchrysene isomers. [, , , , , ] For instance, 6-methylchrysene, lacking a bay region methyl group, displays significantly weaker carcinogenicity. [] Studies attribute this difference to the distinct metabolic activation pathways and the reactivity of the resulting diol epoxides formed from these isomers. [, , ]

Q4: How is 5-MeC metabolically activated into carcinogenic metabolites?

A4: 5-MeC undergoes metabolic activation primarily through cytochrome P450 (P450) enzymes, primarily CYP1A1, CYP1A2, and CYP2C10 in the liver, and CYP1A1 in the lung. [, ] This process leads to the formation of trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol), a proximate carcinogen. [, , ] Subsequent epoxidation of 5-MeC-1,2-diol yields highly reactive diol epoxides, particularly trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I), which is considered a major ultimate carcinogen of 5-MeC. [, , , , , ]

Q5: What are the major DNA adducts formed by 5-MeC and its diol epoxides?

A5: The primary DNA adducts formed by 5-MeC are derived from its bay region diol epoxide, DE-I. [, , , ] These adducts primarily involve the covalent binding of DE-I to the exocyclic amino group of deoxyguanosine residues in DNA. [, ]

Q6: Does the stereochemistry of 5-MeC diol epoxides influence their tumorigenicity?

A6: Yes, the stereochemistry of 5-MeC diol epoxides significantly impacts their carcinogenic potency. The R,S,S,R enantiomer of 5-MeC-1,2-diol-3,4-epoxide, formed stereoselectively in mouse epidermis, exhibits significantly higher tumorigenicity compared to other enantiomers. [] This finding highlights the crucial role of stereochemical factors in determining the biological activity of 5-MeC metabolites.

Q7: What are the major toxicological concerns associated with 5-MeC exposure?

A7: 5-MeC is a potent carcinogen in laboratory animals. [, , ] Its major toxicological concern stems from its ability to form DNA adducts, particularly through its bay region diol epoxide (DE-I). [, , , , , ] These adducts can induce mutations, potentially leading to uncontrolled cell growth and tumor development. [, , ]

Q8: How does 5-MeC compare to other PAHs in terms of its carcinogenic potency?

A8: 5-MeC demonstrates high carcinogenic potency, comparable to or even surpassing benzo[a]pyrene in certain test systems. [] This high activity is attributed to the presence of the methyl group in the bay region, which enhances its metabolic activation and DNA adduct formation. [, , , ] Studies comparing 5-MeC with other PAHs like benzo[b]fluoranthene, dibenz[a,h]anthracene, and cyclopenta[c,d]pyrene in a mouse model showed varying tumorigenic potencies, highlighting the significance of individual PAH structures in cancer development. []

Q9: What is the role of p53 in the cellular response to 5-MeC exposure?

A9: While 5-MeC-induced DNA damage can stabilize the tumor suppressor protein p53, it fails to trigger the expected p53-mediated G1 cell cycle arrest observed with other DNA-damaging agents like actinomycin D. [] This suggests that 5-MeC possesses a “stealth” characteristic, enabling it to evade this critical cellular defense mechanism and potentially contributing to its carcinogenic potential. []

Q10: What are the major enzymes involved in the metabolism of 5-MeC in humans?

A10: Human liver microsomes primarily utilize CYP1A1, CYP1A2, and CYP2C10 for 5-MeC metabolism, while CYP1A1 plays a major role in lung microsomes. [] These enzymes contribute to the formation of 5-MeC-1,2-diol, a crucial step in its metabolic activation. [, , ] Interestingly, other human P450 enzymes like CYP2C9, CYP3A4, and CYP2C19 show significantly lower activity towards 5-MeC. []

Q11: Can bacteria contribute to the degradation of 5-MeC in the environment?

A11: Yes, certain bacterial species, such as Sphingomonas paucimobilis strain EPA 505, demonstrate the ability to degrade methylated PAHs, including 5-MeC. [] Interestingly, this bacterium degrades methylated PAHs at a higher rate than their unsubstituted counterparts, suggesting a potential role for such microorganisms in the bioremediation of environments contaminated with these carcinogenic compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。